2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid
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Overview
Description
2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid is a heterocyclic organic compound with the molecular formula C6H7NO4S It is characterized by the presence of a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide and a few drops of piperidine as a catalyst . Another method involves the treatment of intermediates with 1-bromo-3-chloropropane in dimethylformamide in the presence of potassium carbonate, followed by hydrolysis using methanolic potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of green synthesis methods is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazine derivatives with different oxidation states.
Substitution: The thiazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazine derivatives. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand for metal ions, forming coordination complexes that exhibit biological activity. It also interacts with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dihydroxyphenyl)thieno-1,3-thiazin-4-one: This compound is used in cancer research and exhibits similar biological activity.
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial properties, this compound is structurally similar but has different applications.
2,4-Disubstituted thiazoles: These compounds are multitargeted bioactive molecules with applications in antimicrobial research.
Uniqueness
2-(1,1-Dioxo-1,4-thiazin-4-yl)acetic acid is unique due to its specific thiazine ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse products makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazin-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c8-6(9)5-7-1-3-12(10,11)4-2-7/h1-4H,5H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHIHEYXLHWTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CS(=O)(=O)C=CN1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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